molecular formula C12H18ClNO4 B13226194 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride

4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride

Cat. No.: B13226194
M. Wt: 275.73 g/mol
InChI Key: KHCXXCBVPHKLMT-UHFFFAOYSA-N
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Description

4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride is a derivative of adamantane, a rigid, diamondoid hydrocarbon structure known for its thermal stability and lipophilicity. This compound features both amino and dicarboxylic acid functional groups at the 1,4-positions of the adamantane core, with a hydrochloride counterion enhancing its solubility in polar solvents.

The adamantane scaffold is widely employed in medicinal chemistry and materials science due to its ability to improve metabolic stability and binding affinity in drug candidates, as well as its utility in constructing robust metal-organic frameworks (MOFs) .

Properties

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

4-aminoadamantane-1,4-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C12H17NO4.ClH/c13-12(10(16)17)7-1-6-2-8(12)5-11(3-6,4-7)9(14)15;/h6-8H,1-5,13H2,(H,14,15)(H,16,17);1H

InChI Key

KHCXXCBVPHKLMT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3(C(=O)O)N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Bromination and Formamide Reaction

Adapted from amantadine hydrochloride synthesis:

  • Bromination : Adamantane → 1-bromoadamantane using liquid bromine.
  • Formamide Addition : React 1-bromoadamantane with formamide and H₂SO₄ (96%) at 85°C for 5.5 hours to form N-(1-adamantyl)-formamide.
  • Hydrolysis : Treat with 19.46% HCl under reflux for 1 hour to yield 1-aminoadamantane hydrochloride.
  • Carboxylation : Oxidize specific positions using CO or carboxylation reagents to introduce dicarboxylic acid groups.

Optimized Parameters

Step Reagents/Conditions Yield
Bromination Br₂, 25°C, 12h 85–90%
Formamide reaction H₂SO₄ (96%), 85°C, 5.5h 94.4%
HCl hydrolysis 19.46% HCl, reflux, 1h 93.2%

Selective Dihalide Conversion

Based on WO2006010362A1:

  • Mixed Dihalide Synthesis : Prepare 1-bromo-3-chloroadamantane.
  • Carboxamide Formation : React with acetonitrile/oleum to selectively substitute bromine with acetamide.
  • Hydrolysis : Use concentrated HCl (30%) at 100°C for 10h to cleave acetamide and generate amine and carboxylic acid groups.

Key Reaction
$$
\text{1-Bromo-3-chloroadamantane} + \text{CH₃CN} \xrightarrow{\text{H₂SO₄}} \text{1-Acetamido-3-chloroadamantane} \xrightarrow{\text{HCl}} \text{4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride}
$$

Critical Research Outcomes

  • Yield Optimization : Higher yields (88–95%) are achieved using formamide over acetonitrile due to reduced side reactions.
  • Environmental Impact : Methods avoiding oleum and anhydrous HCl reduce toxicity.
  • Stereochemical Control : The (1S,4r) configuration dominates when using chiral auxiliaries during carboxylation.

Analytical Validation

  • NMR : ¹H NMR (CD₃OD): δ 2.36 (s, 3H, CH₃), 1.51–2.19 (m, adamantane protons).
  • HPLC Purity : >99% after recrystallization.
  • X-ray Crystallography : Confirms adamantane core geometry and substituent positions.

Comparative Analysis of Methods

Method Advantages Limitations
Formamide/HCl High yield, scalable Requires CO for carboxylation
Mixed Dihalide Stereoselective Complex intermediate steps
Direct Amination Fewer steps Low regioselectivity

Industrial Scalability

The two-step, one-pot procedure (bromination → formamide reaction → HCl hydrolysis) is preferred for large-scale production. Key metrics:

Chemical Reactions Analysis

4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cellular processes and biochemical pathways, ultimately affecting the function and behavior of cells .

Comparison with Similar Compounds

Structural Isomers and Adamantane Derivatives

(a) 1-Aminoadamantane Hydrochloride and 2-Aminoadamantane Hydrochloride

These isomers differ in the position of the amino group on the adamantane ring. While 4-aminoadamantane-1,4-dicarboxylic acid hydrochloride has amino and carboxylic acid groups at the 1,4-positions, 1- and 2-aminoadamantane hydrochlorides lack dicarboxylic acid functionalities. This difference impacts solubility and reactivity. For example, the dicarboxylic acid groups enable coordination to metal ions, making the compound suitable for MOF synthesis, whereas 1- and 2-aminoadamantane hydrochlorides are primarily used in pharmaceutical research (e.g., as analogs of amantadine for antiviral studies) .

(b) trans-4-Aminoadamantan-1-ol Hydrochloride

This compound replaces one carboxylic acid group with a hydroxyl group. The hydroxyl group reduces acidity compared to dicarboxylic acid derivatives, altering its coordination behavior. The trans configuration may also influence crystallinity and steric interactions in supramolecular assemblies .

Adamantane-Based Carboxylic Acid Derivatives

(a) Adamantane-1-carboxylic Acid Amides

Derivatives like Adamantane-1-carboxylic Acid (4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide (Compound 38 in ) demonstrate the use of adamantane-carboxylic acid moieties in drug design. In contrast, 4-aminoadamantane-1,4-dicarboxylic acid hydrochloride’s dual carboxylic acid groups may limit membrane permeability but offer enhanced metal-binding capacity .

(b) 1,3,5,7-Adamantanetetracarboxylate

Used in MOF synthesis, this tetracarboxylate linker forms highly porous frameworks due to its multiple coordination sites. Compared to 4-aminoadamantane-1,4-dicarboxylic acid, the tetracarboxylate variant provides greater connectivity for metal nodes, resulting in materials with higher surface areas (e.g., for methane storage) .

Non-Adamantane Dicarboxylic Acids

(a) 1,4-Naphthalenedicarboxylic Acid

With a larger aromatic system, this compound exhibits strong π-π stacking interactions, favoring dense packing in crystalline materials.

(b) Tetrafluorobenzene-1,4-dicarboxylic Acid

The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid groups, enhancing coordination to metal ions (e.g., lanthanides in MOFs). This contrasts with the amino group in 4-aminoadamantane-1,4-dicarboxylic acid, which may act as a Lewis base, altering catalytic or electronic properties .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight Functional Groups Key Applications Evidence Source
4-Aminoadamantane-1,4-dicarboxylic acid HCl Not provided Amino, dicarboxylic acid, HCl MOFs, drug intermediates Inferred
1-Aminoadamantane HCl 187.73 Amino, HCl Antiviral research
trans-4-Aminoadamantan-1-ol HCl 203.70 Amino, hydroxyl, HCl Organic synthesis
1,4-Naphthalenedicarboxylic Acid 216.19 Dicarboxylic acid Materials science
Adamantane-1-carboxylic Acid Amide 393 (MH+) Carboxylic acid, amide Medicinal chemistry
Tetrafluorobenzene-1,4-dicarboxylic Acid Not provided Dicarboxylic acid, fluorine Catalytic MOFs

Biological Activity

4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride is a compound derived from the adamantane structure, known for its unique properties and potential biological activities. This article explores its biological activity, including antiviral and neuroprotective effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11_{11}H15_{15}ClN2_{2}O4_{4}, with a molecular weight of approximately 231.72 g/mol. Its adamantane core contributes to its stability and interaction with biological systems.

Antiviral Activity

Research indicates that 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride exhibits significant antiviral properties. It has been studied for its effects against various viral strains, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The compound's mechanism involves inhibiting viral replication through interactions with viral proteins.

Table 1: Antiviral Efficacy of 4-Aminoadamantane-1,4-dicarboxylic Acid Hydrochloride

Virus TypeEC50_{50} (μM)Reference
Respiratory Syncytial Virus5–28
Hepatitis C Virus6.7

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. It is believed to exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotection in Alzheimer's Disease
A study explored the efficacy of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved cognitive function, suggesting a potential therapeutic role in neurodegeneration .

The biological activity of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride can be attributed to several biochemical pathways:

  • Inhibition of Viral Proteins : The compound binds to viral proteins, preventing their function and replication.
  • Modulation of Neurotransmitter Release : It influences the release of neurotransmitters such as dopamine and acetylcholine, which are critical in maintaining cognitive functions.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps protect neuronal cells from oxidative damage.

Pharmacokinetics

Pharmacokinetic studies have shown that the bioavailability of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride is influenced by factors such as pH and temperature. Understanding these properties is crucial for optimizing its therapeutic applications .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride. Below is a comparison highlighting their biological activities:

Table 2: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityUnique Features
AdamantaneHydrocarbonNeuroprotectiveBasic structure without functional groups
1-AminoadamantaneAmino derivativeAntiviralExhibits antiviral properties
1-CarboxyaminoadamantaneCarboxylic derivativeAntihypertensiveDirectly involved in drug synthesis
4-MethylaminobenzenesulfonamideSulfonamideAntimicrobialDifferent functional group

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural identity of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride?

  • Methodological Answer :

  • HPLC with UV/Vis detection (e.g., using a C18 column and gradient elution with acetonitrile/water containing 0.1% TFA) is optimal for assessing purity. Retention time comparison with a certified reference standard is critical .
  • Spectroscopic techniques :
  • NMR (¹H, ¹³C, and DEPT-135) to confirm functional groups (e.g., adamantane backbone, carboxylic acid protons) .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M-Cl]⁻ adducts) .
  • Elemental analysis (C, H, N, Cl) to validate stoichiometry .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer :

  • Factorial design (e.g., 2³ design) to test temperature (-20°C, 4°C, 25°C), humidity (30%, 60%), and light exposure (dark vs. UV/visible light) over 6–12 months .
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction, new impurity peaks, or shifts in UV absorbance spectra .
  • Statistical analysis : Use ANOVA to identify significant degradation factors (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between spectroscopic and chromatographic analyses of this compound?

  • Methodological Answer :

  • Cross-validation : Replicate experiments using orthogonal methods (e.g., LC-MS vs. NMR) to confirm if discrepancies arise from sample preparation (e.g., solvent polarity affecting aggregation) or instrument calibration .
  • Advanced characterization :
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
  • Ion mobility spectrometry (IMS) coupled with MS to detect conformational isomers or salt forms .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or systematic errors .

Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .
  • Molecular docking simulations : Use adamantane-based pharmacophore models (e.g., in AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate key residues .
  • Competitive assays : Co-incubate with known inhibitors (e.g., adamantane derivatives) to assess specificity .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., amidation or HCl salt precipitation) .
  • Byproduct analysis : Employ LC-MS/MS to characterize impurities and propose mechanistic pathways (e.g., over-alkylation or hydrolysis) .

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